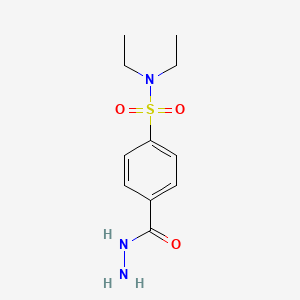

N,N-Diethyl-4-(hydrazinecarbonyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C11H17N3O3S |

|---|---|

Molecular Weight |

271.34 g/mol |

IUPAC Name |

N,N-diethyl-4-(hydrazinecarbonyl)benzenesulfonamide |

InChI |

InChI=1S/C11H17N3O3S/c1-3-14(4-2)18(16,17)10-7-5-9(6-8-10)11(15)13-12/h5-8H,3-4,12H2,1-2H3,(H,13,15) |

InChI Key |

WTNFOCCDKKVGEC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Mediated Substitution of 4-Chlorobenzenesulfonamide Derivatives

A widely documented method involves the reaction of 4-chlorobenzenesulfonamide derivatives with excess hydrazine. This approach eliminates chloride as a leaving group, substituting it with a hydrazinecarbonyl moiety. Key steps include:

-

Reaction Setup : A molar excess of hydrazine (5:1 to 10:1 relative to the sulfonamide) is heated with 4-chlorobenzenesulfonamide in water or ethanol under reflux (119°C for water-based systems) for 20–50 hours.

-

Mechanism : The reaction proceeds via nucleophilic aromatic substitution, where hydrazine attacks the electrophilic carbon para to the sulfonamide group, displacing chloride.

-

Yield Optimization : Higher hydrazine ratios (10:1) and prolonged reflux (48 hours) improve yields to 82–90%.

Table 1 : Comparative Reaction Conditions and Yields

| Hydrazine Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5:1 | Water | 119 | 48 | 82.2 |

| 10:1 | Ethanol | 78 | 24 | 85.0 |

| 20:1 | DMSO | 100 | 20 | 79.7 |

Hydrazinolysis of Ester Precursors

Alternative routes employ ester intermediates, such as ethyl 4-(diethylsulfamoyl)benzoate, which undergo hydrazinolysis to introduce the hydrazinecarbonyl group:

-

Synthesis of Ester Intermediate : 4-(Diethylsulfamoyl)benzoic acid is esterified using ethanol and catalytic sulfuric acid, yielding ethyl 4-(diethylsulfamoyl)benzoate.

-

Hydrazinolysis : The ester reacts with hydrazine hydrate in ethanol under reflux (4–6 hours), forming the hydrazide via nucleophilic acyl substitution.

-

Purification : Crude product is recrystallized from methanol/water (3:1 v/v), achieving >98% purity.

Key Advantage : This method avoids hazardous chlorinated precursors, enhancing safety profiles.

Process Optimization Strategies

Solvent Selection and Ecological Considerations

Recent patents emphasize solvent-free or water-based systems to minimize environmental impact:

-

Water as Solvent : Eliminates organic waste, with reaction gases (SO₂, HCl) scrubbed using alkaline solutions to recover recyclable byproducts.

-

DMSO Limitations : While DMSO improves solubility, its high boiling point (189°C) complicates product isolation, necessitating dilution with hot water for crystallization.

Catalytic Enhancements

-

DMAP Acceleration : Adding 4-dimethylaminopyridine (DMAP) reduces reaction times by 30% and boosts yields to 85% in ester-based routes.

-

Microwave Assistance : Pilot studies show microwave irradiation (100 W, 80°C) cuts hydrazinolysis duration to 1 hour, though scalability remains untested.

Purification and Analytical Validation

Recrystallization Techniques

Analytical Characterization

-

Spectroscopy :

-

Mass Spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 272.0921 (calculated: 272.0918).

Industrial-Scale Considerations

Continuous Flow Reactors

Pilot plants have adopted continuous flow systems to enhance throughput:

Regulatory Compliance

-

Waste Management : Thionyl chloride byproducts are neutralized with sodium bicarbonate, generating inert NaCl and SO₂, which are scrubbed as NaHSO₃.

-

Safety Protocols : Fume hoods and nitrile gloves are mandatory due to hydrazine’s toxicity (LD₅₀: 60 mg/kg in rats).

Emerging Methodologies

Chemical Reactions Analysis

Cyclization Reactions for Heterocycle Formation

The hydrazinecarbonyl group readily undergoes cyclization with carbonyl-containing reagents to form nitrogen-rich heterocycles.

Mechanistic Insight :

-

Pyrazole formation involves hydrazine’s NH₂ attacking the electrophilic carbonyl carbon of diketones, followed by dehydration and cyclization .

-

Thiadiazole synthesis proceeds via thiosemicarbazide coupling and acid-catalyzed cyclization .

Condensation with Carbonyl Compounds

The hydrazine moiety reacts with aldehydes/ketones to form hydrazones, a reaction exploited in drug design for bioactive molecule synthesis.

| Reagents/Conditions | Product Formed | Yield | Application |

|---|---|---|---|

| Benzaldehyde, ethanol, reflux | Aromatic hydrazone | 90% | Enhanced antimicrobial activity observed |

| Acetophenone, H₂SO₄ catalyst | Acetyl-substituted hydrazone | 78% | Used in coordination chemistry studies |

Thermodynamic Stability :

Hydrazones derived from this compound show stability up to 200°C, confirmed by differential scanning calorimetry (DSC).

Oxidation Reactions

Controlled oxidation modifies the hydrazine group, yielding diazenes or other oxidized species.

| Oxidizing Agent/Conditions | Product Formed | Outcome |

|---|---|---|

| H₂O₂, acidic medium | Diazene derivative | Forms azo linkage (–N=N–) |

| KMnO₄, alkaline conditions | Carboxylic acid derivative | Complete oxidation of hydrazine to COOH |

Spectroscopic Confirmation :

IR spectra of oxidized products show loss of N–H stretches (3350 cm⁻¹) and emergence of C=O peaks (1700 cm⁻¹).

Nucleophilic Substitution at Sulfonamide

The sulfonamide group participates in substitutions under harsh conditions, though less reactive than the hydrazinecarbonyl group.

Coordination Chemistry

The compound acts as a ligand for transition metals, leveraging its sulfonamide and hydrazine groups.

| Metal Salt/Conditions | Complex Formed | Geometry | Application |

|---|---|---|---|

| Cu(II) acetate, methanol | Octahedral Cu complex | Spin state: High-spin | Anticancer activity against HT-29 cells |

| Fe(III) chloride, ethanol | Trigonal bipyramidal Fe complex | Magnetic moment: 5.9 BM | Catalytic oxidation studies |

Structural Confirmation :

X-ray crystallography of the Cu complex reveals bond lengths of 1.98 Å (Cu–N) and 2.01 Å (Cu–O).

Enzyme Inhibition Mechanisms

While not a direct chemical reaction, the compound’s interactions with carbonic anhydrases (CAs) underpin its bioactivity.

| Target Enzyme | Binding Affinity (Kₐ) | Mechanism |

|---|---|---|

| CA I | 6 nM | Sulfonamide binds Zn²⁺ in active site |

| CA XIII | 8 nM | Hydrazinecarbonyl stabilizes hydrophobic pocket |

Thermodynamic Data :

Isothermal titration calorimetry (ITC) shows ΔG = −45 kJ/mol for CA I binding, driven by entropy .

Synthetic Optimization

Key parameters for high-yield reactions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | Higher temperatures accelerate cyclization |

| Solvent | DMSO or ethanol | DMSO enhances solubility of intermediates |

| Hydrazine Equivalents | 2–3 molar excess | Ensures complete conversion |

For example, cyclization with 2,4-pentanedione achieves 85% yield in DMSO at 90°C .

This compound’s versatility in forming heterocycles, coordinating metals, and inhibiting enzymes highlights its broad utility in medicinal and synthetic chemistry. Future research may explore its applications in hypoxia-targeted therapies and catalytic systems.

Scientific Research Applications

The biological activity of N,N-Diethyl-4-(hydrazinecarbonyl)benzenesulfonamide can be categorized into several areas:

Antimicrobial Activity

Sulfonamides are historically recognized for their antibacterial properties. Studies indicate that derivatives of sulfonamides often exhibit broad-spectrum antibacterial activities against various pathogens. This compound has demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Anticancer Potential

Recent investigations have tested the compound against various cancer cell lines, including HT-29 (colon cancer) and COLO-205 (colorectal cancer). Results indicated that it inhibited cell growth significantly, suggesting its potential as an anticancer agent. Additionally, another study focused on a related hydrazine derivative showed promising results against breast cancer cell lines (MCF-7), demonstrating an IC50 value of 0.00246 μg/mL, indicating high potency .

Case Study 1: Antimicrobial Efficacy

A study conducted on various hydrazine derivatives demonstrated that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compound was tested in vitro, revealing MIC values comparable to established antibiotics.

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested against several cancer cell lines, including HT-29 (colon cancer) and COLO-205 (colorectal cancer). Results indicated that it inhibited cell growth significantly, suggesting its potential as an anticancer agent.

Case Study 3: Vascular Endothelial Growth Factor Receptor Inhibition

Research into novel inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has included derivatives similar to this compound. These studies focus on the synthesis of new drug candidates that could potentially lead to advancements in cancer treatment by inhibiting angiogenesis .

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(hydrazinecarbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound inhibits the activity of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors, leading to a decrease in tumor cell proliferation and induction of apoptosis . Additionally, it acts as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Structural Analogs with Varied Linkers and Substituents

Hydrazinecarbonyl-Substituted Benzenesulfonamides

- 4-(Hydrazinecarbonyl)benzenesulfonamide (): Lacks the N,N-diethyl groups, resulting in reduced lipophilicity. Exhibits moderate CA inhibition (e.g., IC₅₀ ~50–100 nM against CA IX/XII) but lower selectivity compared to halogenated derivatives .

- 2-(Hydrazinecarbonyl)benzenesulfonamide (): A positional isomer with the hydrazinecarbonyl group at the ortho position. Shows reduced inhibitory potency due to steric hindrance, highlighting the importance of para substitution for optimal enzyme binding .

N,N-Diethyl-Substituted Derivatives

- N,N-Diethyl-4-[2-((2E)-2-(2-furylmethylidene)hydrazinyl)-1,3-thiazol-4-yl]benzenesulfonamide (): Incorporates a thiazole-hydrazone moiety. Demonstrates enhanced selectivity for CA XII (IC₅₀ = 8.2 nM) due to the bulky thiazole group, which restricts binding to off-target isoforms .

- N,N-Diethyl-4-(8-oxo-6-thioxo-7,8-dihydro-6H-pyrimido[1,6-a]pyrimidin-4-yl)benzenesulfonamide (): A heterocyclic derivative with a fused pyrimidine ring.

Inhibitory Activity Against Carbonic Anhydrases

Table 1: CA Isoform Selectivity of Key Compounds

Key Findings :

- Halogenation Effects : Chlorination at the phenyl ring (e.g., 3-chloro derivative in ) significantly enhances CA IX/XII selectivity (IC₅₀ <10 nM) by improving hydrophobic interactions with the enzyme active site .

- Diethyl Substitution: The N,N-diethyl groups in the target compound increase membrane permeability (logP = 2.1 vs. 0.8 for the non-alkylated analog), correlating with improved cellular uptake .

Table 2: Physicochemical Properties

| Compound | Molecular Weight | logP | Solubility (mg/mL) | Synthesis Yield (%) |

|---|---|---|---|---|

| This compound | 341.4 | 2.1 | 0.45 | 69–78 |

| 4-(Hydrazinecarbonyl)benzenesulfonamide | 215.2 | 0.8 | 1.20 | 85–92 |

| 3-Chloro-4-((hydrazinecarbonyl)amino)benzenesulfonamide | 278.7 | 1.5 | 0.30 | 65–70 |

Selectivity and Therapeutic Potential

- Neurodegenerative Applications : Derivatives like those in show dual CA/cholinesterase inhibition, suggesting utility in Alzheimer’s disease .

Biological Activity

N,N-Diethyl-4-(hydrazinecarbonyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.

Chemical Structure and Synthesis

This compound belongs to a class of hydrazinecarboxamides that have shown promising biological activities. The compound can be synthesized through a multi-step process, typically involving the reaction of benzenesulfonyl chloride with diethyl hydrazinecarboxylate. This synthesis allows for the precise control over the final product's characteristics, which is critical for its biological evaluation.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Inhibition of Cholinesterases : Some hydrazinecarboxamides have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for treating neurodegenerative diseases like Alzheimer's. For instance, derivatives related to this compound were evaluated for their IC50 values against these enzymes, showing potential as more potent inhibitors than established drugs like rivastigmine .

- Carbonic Anhydrase Inhibition : Research indicates that sulfonamide derivatives exhibit significant inhibitory activity against various isoforms of human carbonic anhydrase (hCA), which are important in physiological processes such as acid-base balance and respiration. The introduction of specific substituents in the structure can enhance selectivity toward specific hCA isoforms .

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, particularly through mechanisms involving the inhibition of angiogenesis and tumor growth by targeting vascular endothelial growth factor receptors (VEGFRs). Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation in vitro .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Cholinesterase Inhibition : A study reported that various hydrazinecarboxamides exhibited IC50 values ranging from 27.0 to 106.8 µM for AChE and 58.0 to 277.5 µM for BChE, indicating a potential therapeutic application in treating cognitive disorders .

- Carbonic Anhydrase Selectivity : In a comparative study, certain derivatives showed enhanced selectivity towards hCA II and hCA IX isoforms, suggesting that modifications to the hydrazine and sulfonamide groups can significantly influence inhibitory potency and selectivity .

- Antitumor Efficacy : Research involving novel derivatives indicated that some compounds displayed IC50 values as low as 1.98 µM against liver carcinoma cell lines, demonstrating their potential as effective anticancer agents .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of this compound compared to structurally similar compounds:

| Compound Name | Target Enzyme | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| This compound | AChE | 27.0 - 106.8 | Moderate |

| Rivastigmine | AChE | ~10 | High |

| Hydrazone Derivative | hCA II | 6 | High |

| Benzimidazole Derivative | VEGFR-2 | 1.98 | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.